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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151 Get Quote

For researchers and professionals in drug development, the selective inhibition of kinase

targets is a critical aspect of designing effective and safe therapeutics. JH-X-119-01 has

emerged as a highly potent and exceptionally selective covalent inhibitor of Interleukin-1

Receptor-Associated Kinase 1 (IRAK1), demonstrating a significant therapeutic window over its

closely related family member, IRAK4. This guide provides a detailed comparison of JH-X-119-
01's selectivity, supported by experimental data and methodologies.

JH-X-119-01 is a covalent inhibitor that irreversibly binds to a cysteine residue (C302) in the

ATP-binding pocket of IRAK1. This mechanism of action contributes to its high potency and

selectivity. Biochemical assays have consistently demonstrated that JH-X-119-01 potently

inhibits IRAK1 with an IC50 value of approximately 9 nM. In stark contrast, it exhibits no

inhibitory activity against IRAK4 at concentrations up to 10,000 nM (10 µM). This represents a

selectivity of over 1,000-fold, a remarkable feat in kinase inhibitor development.

The structural basis for this high selectivity lies in the subtle differences within the ATP-binding

pockets of IRAK1 and IRAK4. While the overall architecture is conserved, IRAK4 possesses a

smaller ATP front pocket, which creates steric hindrance for the binding of JH-X-119-01.

Comparative Selectivity Data
The following table summarizes the inhibitory activity of JH-X-119-01 against IRAK1 and

IRAK4, alongside other relevant kinases identified in kinome-wide screening.
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Kinase JH-X-119-01 IC50 (nM) Notes

IRAK1 9
Potent and selective covalent

inhibition.

IRAK4 >10,000
No inhibition observed at high

concentrations.

YSK4 57
Identified as a minor off-target

kinase.

MEK3 Not Determined

Identified as a potential off-

target, but biochemical assays

were not commercially

available at the time of the

initial report.

IRAK Signaling Pathway and Inhibition by JH-X-119-
01
The IRAK signaling pathway is a crucial component of the innate immune response, activated

by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, the

adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1.

Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading

to the activation of downstream signaling cascades, including the NF-κB pathway, which drives

the expression of pro-inflammatory cytokines. JH-X-119-01 selectively and irreversibly inhibits

IRAK1, thereby blocking this inflammatory signaling cascade.
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1. Kinase Reaction 2. ADP Detection

Combine Kinase (IRAK1 or IRAK4),
Substrate (e.g., Myelin Basic Protein),

ATP, and JH-X-119-01
Incubate at 30°C for 45-60 min Add ADP-Glo™ Reagent

(depletes remaining ATP) Incubate at RT for 40 min
Add Kinase Detection Reagent

(converts ADP to ATP,
generates luminescence)

Incubate at RT for 30-60 min Measure Luminescence

No Inhibitor Present Inhibitor (JH-X-119-01) Present

Kinase + Eu-Ab + AlexaFluor-Tracer
(Binding Complex)

High TR-FRET Signal

Kinase + Eu-Ab + JH-X-119-01

Displaced AlexaFluor-Tracer

Low TR-FRET Signal

Click to download full resolution via product page

To cite this document: BenchChem. [JH-X-119-01: Unprecedented Selectivity for IRAK1
Kinase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10825151#selectivity-of-jh-x-119-01-for-irak1-over-
irak4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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